Cas no 1240596-45-5 (2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol)

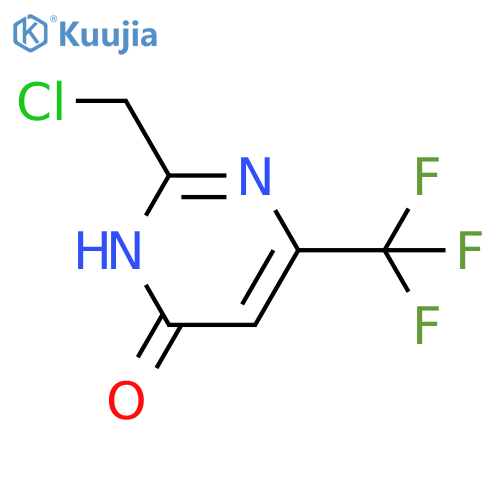

1240596-45-5 structure

商品名:2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol

2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol

- QZB59645

- 1240596-45-5

- EN300-116286

- 2-(chloromethyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one

- 859-921-9

- AKOS017548397

- DB-354940

- 4(3H)-Pyrimidinone, 2-(chloromethyl)-6-(trifluoromethyl)-

- AKOS026726330

-

- インチ: InChI=1S/C6H4ClF3N2O/c7-2-4-11-3(6(8,9)10)1-5(13)12-4/h1H,2H2,(H,11,12,13)

- InChIKey: NWBRQKOURFWXPA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 211.9964249Da

- どういたいしつりょう: 211.9964249Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B420245-50mg |

2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol |

1240596-45-5 | 50mg |

$ 185.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21931-5G |

2-(chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol |

1240596-45-5 | 95% | 5g |

¥ 10,810.00 | 2023-04-06 | |

| Enamine | EN300-116286-2.5g |

2-(chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol |

1240596-45-5 | 95% | 2.5g |

$1650.0 | 2023-06-08 | |

| TRC | B420245-100mg |

2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol |

1240596-45-5 | 100mg |

$ 295.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21931-10 G |

2-(chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol |

1240596-45-5 | 95% | 10g |

¥ 18,018.00 | 2022-10-13 | |

| Enamine | EN300-116286-0.05g |

2-(chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol |

1240596-45-5 | 95% | 0.05g |

$197.0 | 2023-06-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21931-100MG |

2-(chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol |

1240596-45-5 | 95% | 100MG |

¥ 904.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21931-10G |

2-(chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol |

1240596-45-5 | 95% | 10g |

¥ 18,018.00 | 2023-04-06 | |

| Enamine | EN300-116286-10000mg |

2-(chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol |

1240596-45-5 | 95.0% | 10000mg |

$3622.0 | 2023-10-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21931-500 MG |

2-(chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol |

1240596-45-5 | 95% | 500MG |

¥ 2,877.00 | 2021-05-07 |

2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

1240596-45-5 (2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol) 関連製品

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1240596-45-5)2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):181.0/301.0/452.0/1355.0/2258.0